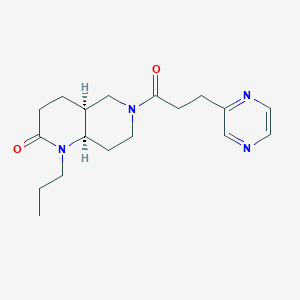![molecular formula C18H13BrO3 B5490626 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5490626.png)
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one, also known as BMFP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMFP is a chalcone derivative that belongs to the class of organic compounds known as furanochalcones.
Mécanisme D'action
The mechanism of action of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one is not fully understood. However, studies have suggested that 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and α-glucosidase.
Biochemical and Physiological Effects:
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has several advantages for lab experiments, including its availability, stability, and low cost. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one is also easy to synthesize, which makes it a suitable compound for drug discovery and development. However, 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy. Additionally, the mechanism of action of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one is not fully understood, which can make it challenging to interpret the results of lab experiments.
Orientations Futures
There are several future directions for 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one research. One potential direction is to investigate the efficacy of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one in combination with other drugs for the treatment of various diseases. Another direction is to explore the potential of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one as a lead compound for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one and to investigate its safety and toxicity in vivo.
Méthodes De Synthèse
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Knoevenagel condensation. The most commonly used method for synthesizing 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one involves the condensation of 4-bromobenzaldehyde and 5-methyl-2-furfural using a base catalyst, followed by the cyclization of the intermediate product with acetylacetone.
Applications De Recherche Scientifique
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also exhibited antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c1-12-2-10-18(21-12)16(20)9-7-15-8-11-17(22-15)13-3-5-14(19)6-4-13/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSURZTTFBGDZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(4-Bromophenyl)furan-2-YL]-1-(5-methylfuran-2-YL)prop-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5490557.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5490558.png)


![2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5490574.png)
![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![4-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5490588.png)
![3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5490594.png)
![1-methyl-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5490602.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)
![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5490631.png)
![N-cyclopentyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5490638.png)
![3-methyl-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5490640.png)